molecular formula C12H17NO2 B1368183 Ethyl (R)-[(1-Phenylethyl)amino]acetate CAS No. 66512-37-6

Ethyl (R)-[(1-Phenylethyl)amino]acetate

Cat. No.: B1368183
CAS No.: 66512-37-6
M. Wt: 207.27 g/mol
InChI Key: NFYBPTIJJCODFR-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-[(1-Phenylethyl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of ®-1-phenylethylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Ethyl ®-[(1-Phenylethyl)amino]acetate often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-[(1-Phenylethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl ®-[(1-Phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with biological targets, such as receptors or enzymes, to exert their effects .

Comparison with Similar Compounds

Ethyl ®-[(1-Phenylethyl)amino]acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[[(1R)-1-phenylethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYBPTIJJCODFR-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216716
Record name Ethyl (R)-N-(1-phenylethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66512-37-6
Record name N-[(1R)-1-Phenylethyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66512-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (R)-N-(1-phenylethyl)glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (R)-N-(1-phenylethyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (R)-N-(1-phenylethyl)glycinate
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